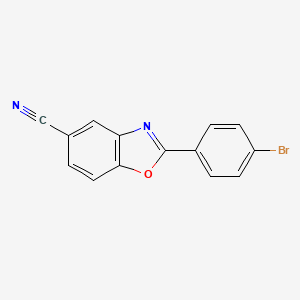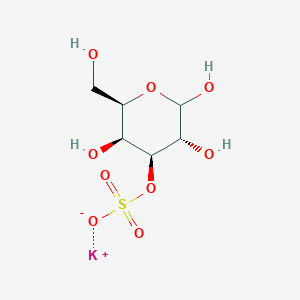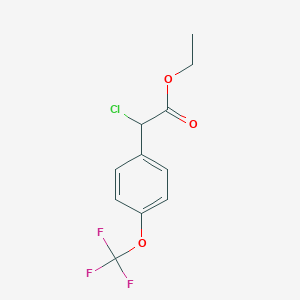![molecular formula C8H10N4S B13868071 2-[2-(1H-pyrazol-5-yl)-1,3-thiazol-4-yl]ethanamine](/img/structure/B13868071.png)
2-[2-(1H-pyrazol-5-yl)-1,3-thiazol-4-yl]ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(1H-pyrazol-5-yl)-1,3-thiazol-4-yl]ethanamine is a heterocyclic compound that contains both pyrazole and thiazole rings. These rings are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s structure allows it to interact with various biological targets, making it a valuable molecule for research and potential therapeutic applications.
Méthodes De Préparation
The synthesis of 2-[2-(1H-pyrazol-5-yl)-1,3-thiazol-4-yl]ethanamine typically involves the formation of the pyrazole and thiazole rings followed by their linkage through an ethanamine chain. One common method involves the reaction of Erlenmeyer thioazlactones with hydrazonoyl chlorides in the presence of triethylamine (Et3N). This reaction proceeds through a domino double 1,3-dipolar cycloaddition, followed by the elimination of carbon monoxide and phenylmethanthiol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
2-[2-(1H-pyrazol-5-yl)-1,3-thiazol-4-yl]ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine chain can be modified with different substituents.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as palladium or platinum, and varying temperatures and pressures depending on the specific reaction.
Applications De Recherche Scientifique
2-[2-(1H-pyrazol-5-yl)-1,3-thiazol-4-yl]ethanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Mécanisme D'action
The mechanism by which 2-[2-(1H-pyrazol-5-yl)-1,3-thiazol-4-yl]ethanamine exerts its effects involves its interaction with specific molecular targets. For example, it can bind to enzyme active sites or receptor proteins, modulating their activity. The compound’s structure allows it to fit into the binding pockets of these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application being studied .
Comparaison Avec Des Composés Similaires
2-[2-(1H-pyrazol-5-yl)-1,3-thiazol-4-yl]ethanamine can be compared with other similar compounds, such as:
2-(1H-pyrazol-5-yl)ethanamine: Lacks the thiazole ring, which may result in different biological activities.
2-(1-Phenyl-1H-pyrazol-4-yl)ethanamine: Contains a phenyl group instead of a thiazole ring, affecting its chemical reactivity and biological interactions.
2-[5-(1-Ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]ethanamine: Contains an oxadiazole ring, which may confer different properties compared to the thiazole ring.
The uniqueness of this compound lies in its combination of pyrazole and thiazole rings, which provides a distinct set of chemical and biological properties that can be leveraged for various applications.
Propriétés
Formule moléculaire |
C8H10N4S |
|---|---|
Poids moléculaire |
194.26 g/mol |
Nom IUPAC |
2-[2-(1H-pyrazol-5-yl)-1,3-thiazol-4-yl]ethanamine |
InChI |
InChI=1S/C8H10N4S/c9-3-1-6-5-13-8(11-6)7-2-4-10-12-7/h2,4-5H,1,3,9H2,(H,10,12) |
Clé InChI |
HUWZZNRXEDQKTK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NN=C1)C2=NC(=CS2)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(3,5-Dimethoxyphenyl)-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B13868008.png)
![N-[2-(7-hydroxy-2-oxochromen-4-yl)butyl]-N-prop-2-enylcarbamate](/img/structure/B13868028.png)
![[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]boronic acid](/img/structure/B13868029.png)

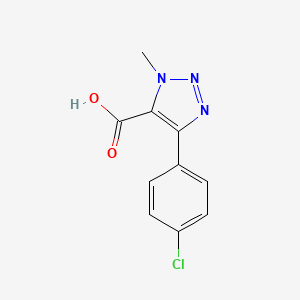
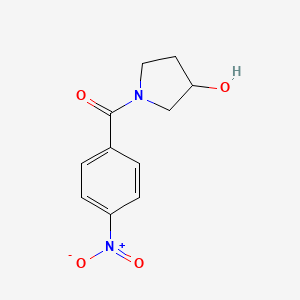
![[4-[1-Hydroxy-2-(methylamino)ethyl]phenyl] acetate](/img/structure/B13868039.png)
